![molecular formula C28H16F4N2O4S2 B303198 N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, also known as TFPP, is a synthetic compound that has been developed for use in scientific research. It is a potent inhibitor of a specific protein that is involved in various cellular processes, making it a valuable tool for studying the mechanisms of these processes. In
Mécanisme D'action
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide inhibits kinase activity by binding to a specific site on the protein, known as the ATP-binding site. This prevents the protein from carrying out its normal functions, leading to a disruption of cellular processes that rely on kinase activity. By inhibiting kinase activity, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can help researchers study the role of this protein in various cellular processes and develop new therapies that target kinase activity.
Biochemical and Physiological Effects
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can inhibit cell growth and induce cell death in cancer cells. In vivo studies have shown that N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can inhibit tumor growth and improve survival rates in animal models of cancer. N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its potency and specificity for kinase inhibition, its ability to inhibit kinase activity in vitro and in vivo, and its well-defined mechanism of action. However, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide also has some limitations, including its potential toxicity and off-target effects, which can make it difficult to interpret experimental results. Additionally, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide is a synthetic compound, which can limit its use in certain research applications.
Orientations Futures
There are several future directions for research on N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, including the development of new analogs with improved potency, specificity, and safety profiles. Researchers are also exploring the use of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes for cancer patients. Additionally, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide is being studied in the context of other diseases, such as autoimmune diseases and neurodegenerative diseases, to determine its potential therapeutic benefits. Finally, researchers are exploring the use of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide as a tool for studying the role of kinase in various cellular processes, which could lead to new insights into the mechanisms of disease and the development of new therapies.
Méthodes De Synthèse
The synthesis of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2,3,5,6-tetrafluoro-4-nitrophenol with 2-aminophenol, followed by the reaction of the resulting compound with 2-thienyl isocyanate. The final step involves the reaction of the resulting compound with 2-bromo-4'-nitrodiphenyl ether, which leads to the formation of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide. This synthesis method has been optimized to produce high yields of pure N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, making it suitable for large-scale production for research purposes.
Applications De Recherche Scientifique
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been used extensively in scientific research to study the role of a specific protein, known as kinase, in various cellular processes. Kinase is involved in the regulation of cell growth, division, and differentiation, making it a key target for cancer research. N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been shown to inhibit kinase activity, which can help researchers better understand the mechanisms behind these cellular processes and develop new therapies for cancer and other diseases.
Propriétés
Nom du produit |
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C28H16F4N2O4S2 |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
N-[2-[2,3,5,6-tetrafluoro-4-[2-(thiophene-2-carbonylamino)phenoxy]phenoxy]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C28H16F4N2O4S2/c29-21-23(31)26(38-18-10-4-2-8-16(18)34-28(36)20-12-6-14-40-20)24(32)22(30)25(21)37-17-9-3-1-7-15(17)33-27(35)19-11-5-13-39-19/h1-14H,(H,33,35)(H,34,36) |
Clé InChI |
ZGXWMBZGVXQNJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CS5)F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CS5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
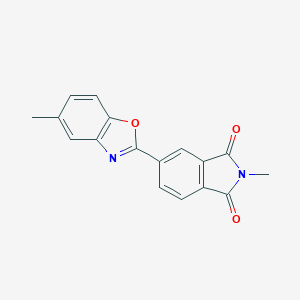
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
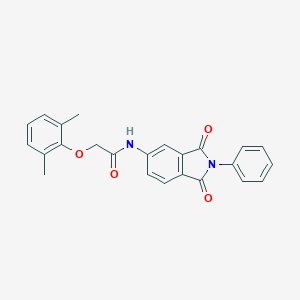
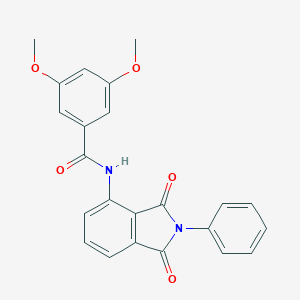
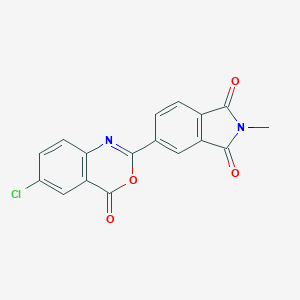
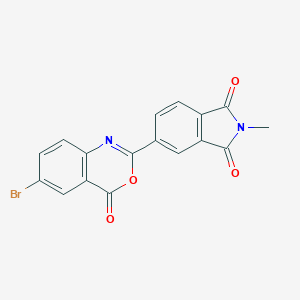
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
